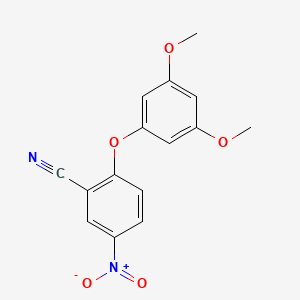
N-Boc-(2R,5R)-5-methylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (2R,5R)-5-methylmorpholine-2-carboxylic acid.
Protection: The amine group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid in high purity.
Industrial Production Methods: Industrial production of (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products:
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
(2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is employed in the development of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the synthesized derivatives.
Comparison with Similar Compounds
- (2R,5R)-5-methylmorpholine-2-carboxylic acid
- (2R,5R)-4-Boc-5-ethylmorpholine-2-carboxylic acid
- (2R,5R)-4-Boc-5-phenylmorpholine-2-carboxylic acid
Comparison: (2R,5R)-4-Boc-5-methylmorpholine-2-carboxylic Acid is unique due to the presence of the Boc-protecting group, which provides stability and selectivity in synthetic reactions. Compared to its analogs, this compound offers enhanced reactivity and versatility in the synthesis of complex molecules. The methyl group at the 5-position also contributes to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
MTVXSGMUDRWQHZ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


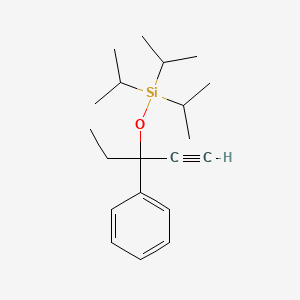
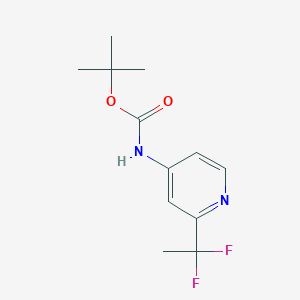
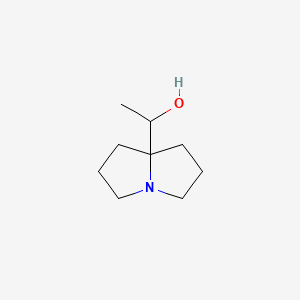
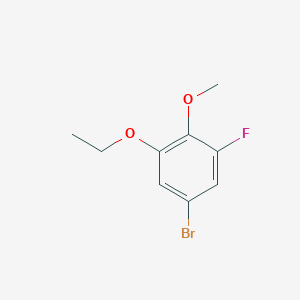
![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
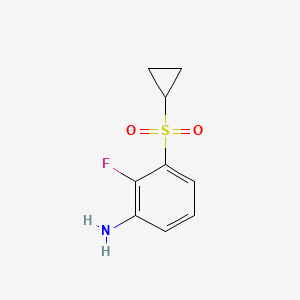
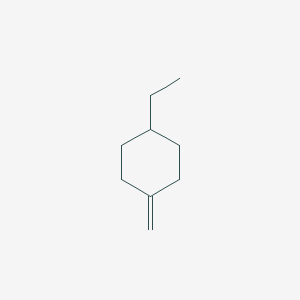
![(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol](/img/structure/B13899109.png)
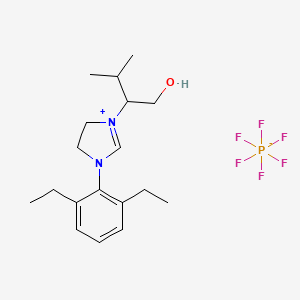
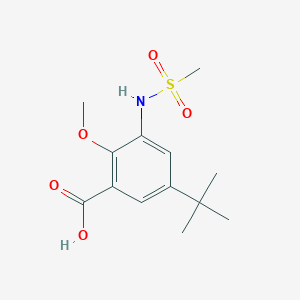
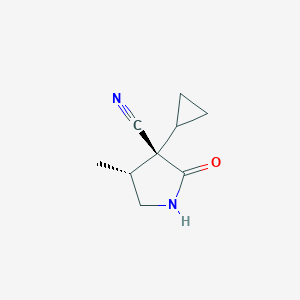
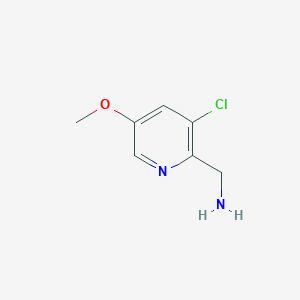
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
